molecular formula C13H11N5O3 B11499064 N-(4-cyanophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-(4-cyanophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11499064
M. Wt: 285.26 g/mol
InChI Key: WDJCBBVVSXRVOF-UHFFFAOYSA-N
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Description

“N-(4-cyanophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound features a complex structure with a cyanophenyl group, a nitro-substituted pyrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-cyanophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

    Nitration: The pyrazole ring can be nitrated using a nitrating agent like nitric acid.

    Acetamide formation: The nitrated pyrazole can then be reacted with an acetamide derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“N-(4-cyanophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyanophenyl group can participate in substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-cyanophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide” depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and cyano groups can play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(4-cyanophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with different substitution patterns on the pyrazole ring.

Uniqueness

“N-(4-cyanophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide” is unique due to the presence of both the nitro and cyano groups, which can significantly influence its chemical reactivity and potential applications. The specific substitution pattern on the pyrazole ring also contributes to its distinct properties.

Properties

Molecular Formula

C13H11N5O3

Molecular Weight

285.26 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C13H11N5O3/c1-9-6-12(18(20)21)16-17(9)8-13(19)15-11-4-2-10(7-14)3-5-11/h2-6H,8H2,1H3,(H,15,19)

InChI Key

WDJCBBVVSXRVOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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